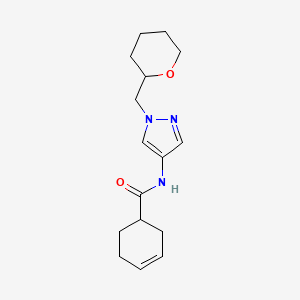
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are recognized for their broad spectrum of biological activities, which makes them an interesting template for both combinatorial and medicinal chemistry. Their significance is highlighted by their applications in creating bioactive compounds, including their roles as anticancer, analgesic, anti-inflammatory, and antimicrobial agents, among others. The synthesis of these derivatives often involves steps like condensation followed by cyclization, utilizing various reagents to achieve structurally diverse molecules with potential therapeutic benefits (Dar & Shamsuzzaman, 2015).
Heterocyclic Compounds' Role in Organic Synthesis
The chemistry of pyrazole-based compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, demonstrates their value as privileged scaffolds in the synthesis of various heterocycles. These compounds serve as building blocks for creating a range of heterocyclic molecules, including pyrazolo-imidazoles, thiazoles, and others, showcasing the versatility of pyrazole derivatives in synthesizing novel organic compounds with potential applications in drug development and beyond (Gomaa & Ali, 2020).
Potential in Drug Development
Recent studies have emphasized the therapeutic potential of pyrazoline derivatives, particularly in the context of anticancer activities. The synthesis and bioevaluation of these derivatives have been a focal point of pharmaceutical chemistry, aiming to develop new leads with high efficacy and minimized side effects. The exploration of methyl-substituted pyrazoles, for instance, underlines the medicinal significance of these scaffolds in creating potent medicinal agents (Sharma et al., 2021).
Organophosphorus Azoles in Chemistry
The study of organophosphorus azoles, incorporating tetra-, penta-, and hexacoordinated phosphorus atoms, further expands the scope of research into pyrazole derivatives. These compounds have been analyzed for their stereochemical structure and potential applications in organic synthesis and catalysis, demonstrating the multifaceted uses of pyrazole derivatives in advancing chemical sciences (Larina, 2023).
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(13-6-2-1-3-7-13)18-14-10-17-19(11-14)12-15-8-4-5-9-21-15/h1-2,10-11,13,15H,3-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQHZWVRFAJYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

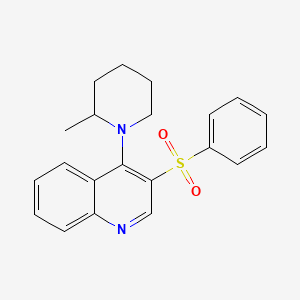
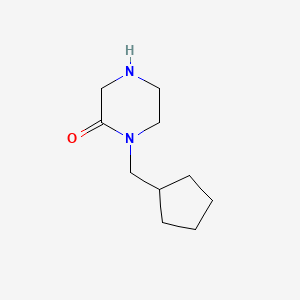
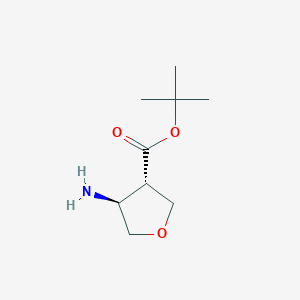
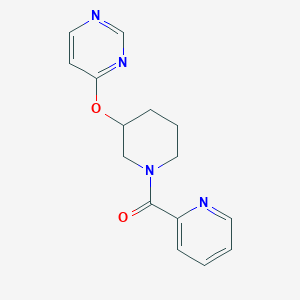

![4-{2-[(2,4-Difluorophenyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B2810424.png)
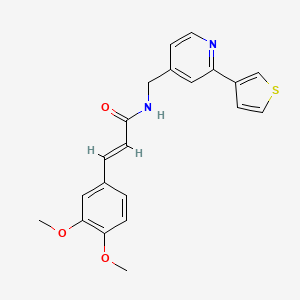
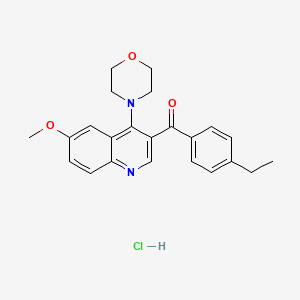
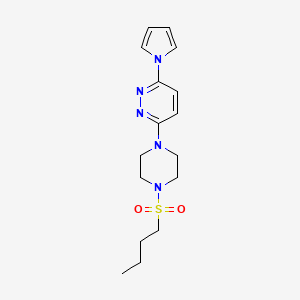
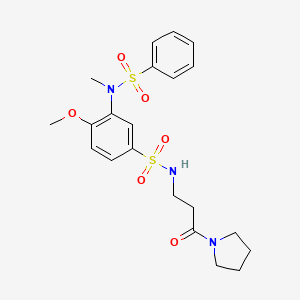
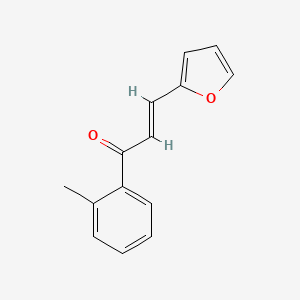
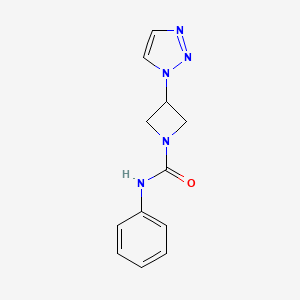
![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)urea](/img/structure/B2810439.png)